molecular formula C21H15ClN2OS B5103128 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide

Cat. No. B5103128
M. Wt: 378.9 g/mol
InChI Key: APBHSRQSQVSSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide is a chemical compound that has attracted significant attention in scientific research. It is commonly referred to as BML-275 and is a potent and selective inhibitor of AMP-activated protein kinase (AMPK). In

Mechanism of Action

BML-275 is a potent and selective inhibitor of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide, a key regulator of cellular energy homeostasis. By inhibiting N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide, BML-275 can modulate various cellular processes, including glucose and lipid metabolism, protein synthesis, and autophagy. BML-275 has also been shown to activate the mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
BML-275 has been shown to have various biochemical and physiological effects. It can decrease glucose uptake and glycogen synthesis in cells, leading to decreased glucose levels in the blood. BML-275 can also decrease lipid synthesis and increase lipid oxidation, leading to decreased lipid accumulation in cells. Additionally, BML-275 has been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One advantage of using BML-275 in lab experiments is its potent and selective inhibition of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide. This allows for precise modulation of cellular processes and reduces the risk of off-target effects. However, BML-275 has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.

Future Directions

There are several future directions for the study of BML-275. One area of interest is the development of more stable and soluble analogs of BML-275 for improved efficacy in experiments. Another direction is the study of BML-275 in combination with other drugs to enhance its therapeutic potential. Additionally, the role of BML-275 in the regulation of autophagy and cell death pathways warrants further investigation.

Synthesis Methods

BML-275 can be synthesized using a multi-step process involving the reaction of 2-chloro-4-methylbenzoyl chloride with 2-aminobenzothiazole followed by reaction with 3-bromoaniline. The resulting product is then treated with sodium hydride to obtain BML-275.

Scientific Research Applications

BML-275 has been extensively studied in various scientific research fields. It has been shown to have potential therapeutic applications in the treatment of cancer, diabetes, and cardiovascular diseases. BML-275 has also been used in the study of metabolic disorders, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS/c1-13-9-10-16(17(22)11-13)20(25)23-15-6-4-5-14(12-15)21-24-18-7-2-3-8-19(18)26-21/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBHSRQSQVSSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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